molecular formula C18H28N2O4 B2531008 tert-butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate CAS No. 2377032-07-8

tert-butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

Cat. No.: B2531008
CAS No.: 2377032-07-8
M. Wt: 336.432
InChI Key: YRGNYIZXPGLSEP-UHFFFAOYSA-N
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Description

tert-Butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is an organic compound that features a tert-butyl ester and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of flow microreactor systems, which allow for a more efficient and sustainable process compared to traditional batch methods . The reaction conditions often involve the use of tert-butyl peresters, which can be synthesized from aldehydes via Bu4NI-catalyzed metal-free oxidation .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including tert-butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate, can be scaled up using continuous flow processes. These methods offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP and Bu4NI as catalysts.

    Reduction: LiAlH4 or other hydride donors.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl peresters, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

tert-Butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The compound’s reactivity is influenced by the steric and electronic effects of the tert-butyl and phenyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to its combination of a tert-butyl ester and an amino group on a phenyl ring.

Properties

IUPAC Name

tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-8-7-9-13(19)10-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGNYIZXPGLSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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